(2E,4E)-4-(4,4-Dimethylpent-2-yn-1-yl)pent-2-ene-1,5-diol
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Overview
Description
(2E,4E)-4-(4,4-Dimethylpent-2-yn-1-yl)pent-2-ene-1,5-diol is an organic compound characterized by its unique structure, which includes a conjugated diene system and a terminal alkyne group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E,4E)-4-(4,4-Dimethylpent-2-yn-1-yl)pent-2-ene-1,5-diol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Alkyne Intermediate: The synthesis begins with the preparation of the alkyne intermediate through a reaction between 4,4-dimethylpent-2-yne and an appropriate halide under basic conditions.
Conjugated Diene Formation: The alkyne intermediate is then subjected to a series of reactions, including hydroboration-oxidation and Wittig reaction, to form the conjugated diene system.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and cost-effective reagents.
Chemical Reactions Analysis
Types of Reactions
(2E,4E)-4-(4,4-Dimethylpent-2-yn-1-yl)pent-2-ene-1,5-diol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The alkyne and diene systems can be selectively reduced to form saturated or partially saturated derivatives.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride for selective reductions.
Substitution: Reagents such as alkyl halides and acid chlorides in the presence of a base.
Major Products
Oxidation: Formation of diketones or aldehydes.
Reduction: Formation of saturated alcohols or alkanes.
Substitution: Formation of ethers or esters with varying alkyl or acyl groups.
Scientific Research Applications
(2E,4E)-4-(4,4-Dimethylpent-2-yn-1-yl)pent-2-ene-1,5-diol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of (2E,4E)-4-(4,4-Dimethylpent-2-yn-1-yl)pent-2-ene-1,5-diol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to modulation of biological processes.
Pathways Involved: It may influence signaling pathways, such as those involved in cell proliferation, apoptosis, or metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
(2E,4E)-4-(4,4-Dimethylpent-2-yn-1-yl)pent-2-ene-1,5-diol: Unique due to its conjugated diene and terminal alkyne groups.
(2E,4E)-4-(4-Methylpent-2-yn-1-yl)pent-2-ene-1,5-diol: Similar structure but with a different substitution pattern.
(2E,4E)-4-(4,4-Dimethylpent-2-yn-1-yl)hex-2-ene-1,5-diol: Similar structure with an extended carbon chain.
Properties
IUPAC Name |
(E,4E)-4-(4,4-dimethylpent-2-ynylidene)pent-2-ene-1,5-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c1-12(2,3)8-4-6-11(10-14)7-5-9-13/h5-7,13-14H,9-10H2,1-3H3/b7-5+,11-6+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRQSVEIZZFKKBK-YXJPLFFZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C#CC=C(CO)C=CCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C#C/C=C(/CO)\C=C\CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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